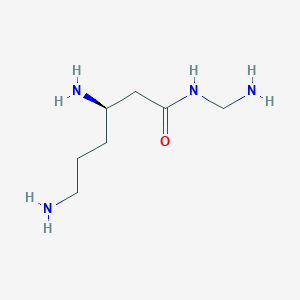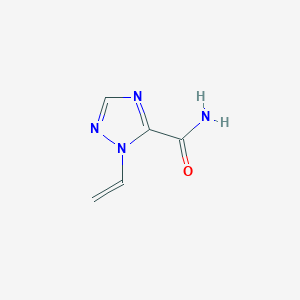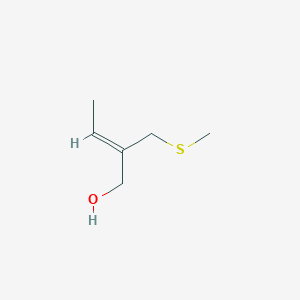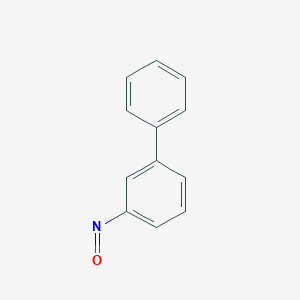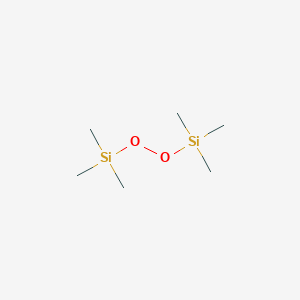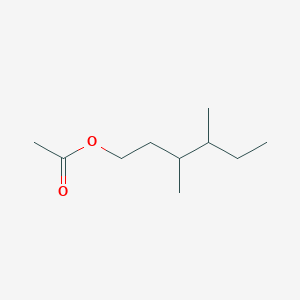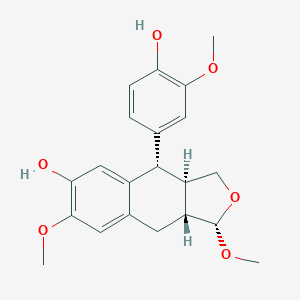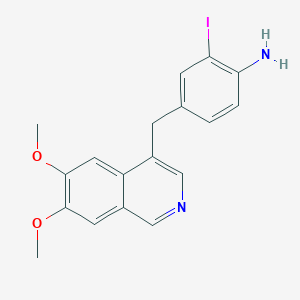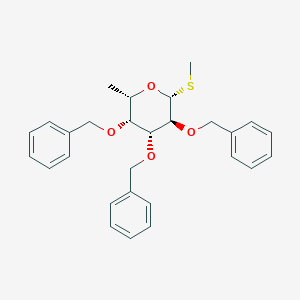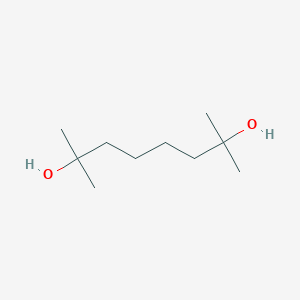
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as ONO-1301 and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- is not fully understood. However, it has been found to act as an agonist of the peroxisome proliferator-activated receptor (PPAR) gamma. This receptor is involved in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose and lipid metabolism, reduce inflammation, and improve insulin sensitivity. The compound has also been found to have neuroprotective effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- in lab experiments is its ability to regulate glucose and lipid metabolism. This makes it a useful tool for studying the mechanisms underlying metabolic diseases such as diabetes and obesity. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- involves several steps. The first step is the synthesis of 2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-ol, which is then reacted with butanoic acid chloride to form the final product. This synthesis method has been optimized and has been found to be reliable for the production of high-quality Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-.
Applications De Recherche Scientifique
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- has been used extensively in scientific research. It has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
Propriétés
Numéro CAS |
103876-50-2 |
|---|---|
Formule moléculaire |
C14H12N4O5 |
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
4-[2-oxo-3-(2H-tetrazol-5-yl)chromen-6-yl]oxybutanoic acid |
InChI |
InChI=1S/C14H12N4O5/c19-12(20)2-1-5-22-9-3-4-11-8(6-9)7-10(14(21)23-11)13-15-17-18-16-13/h3-4,6-7H,1-2,5H2,(H,19,20)(H,15,16,17,18) |
Clé InChI |
RGIJGAGHEILQIE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCCC(=O)O)C=C(C(=O)O2)C3=NNN=N3 |
SMILES canonique |
C1=CC2=C(C=C1OCCCC(=O)O)C=C(C(=O)O2)C3=NNN=N3 |
Autres numéros CAS |
103876-50-2 |
Synonymes |
4-[2-oxo-3-(2H-tetrazol-5-yl)chromen-6-yl]oxybutanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



